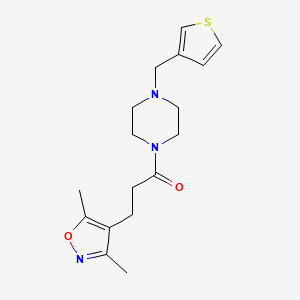

3-(3,5-Dimethylisoxazol-4-yl)-1-(4-(thiophen-3-ylmethyl)piperazin-1-yl)propan-1-one

Description

This compound features a piperazine core substituted with a thiophen-3-ylmethyl group at the 4-position and a propan-1-one linker terminating in a 3,5-dimethylisoxazole moiety.

Properties

IUPAC Name |

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2S/c1-13-16(14(2)22-18-13)3-4-17(21)20-8-6-19(7-9-20)11-15-5-10-23-12-15/h5,10,12H,3-4,6-9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMBUKJGUWWMXES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CCC(=O)N2CCN(CC2)CC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3,5-Dimethylisoxazol-4-yl)-1-(4-(thiophen-3-ylmethyl)piperazin-1-yl)propan-1-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its structural characteristics, synthesis, and various biological effects, including its interaction with specific biological targets.

Structural Features

The compound features a 3,5-dimethylisoxazole moiety and a thiophen-3-ylmethyl piperazine group. The isoxazole ring is known for its diverse biological activities, while the thiophene component may contribute to its pharmacological properties. The overall structure can be summarized as follows:

| Component | Description |

|---|---|

| Isoxazole Ring | Contributes to biological activity |

| Piperazine Group | Enhances interaction with biological targets |

| Thiophene Moiety | Potentially increases pharmacological efficacy |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps may include the formation of the isoxazole ring followed by the introduction of the thiophene and piperazine groups. Various reagents and conditions are optimized to achieve high yields and purity.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities:

- Antimicrobial Activity : Isoxazole derivatives have been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to enhanced antimicrobial properties.

- Antitumor Effects : Compounds containing thiophene rings have demonstrated antitumor activity by targeting uncontrolled cell division mechanisms . The combination of isoxazole and thiophene may enhance this effect.

- Neuroprotective Properties : Some studies suggest that derivatives of isoxazole have neuroprotective effects, potentially through modulation of neurotransmitter systems.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various isoxazole derivatives, including those similar to our compound. The results indicated significant inhibition against several bacterial strains, which was attributed to the structural features that enhance membrane permeability.

Case Study 2: Antitumor Mechanisms

In vitro studies on thiophene derivatives revealed their ability to inhibit DNA synthesis in cancer cell lines. The mechanism was linked to the interaction with key kinases involved in cell cycle regulation . This suggests that our compound may also exhibit similar antitumor properties.

Research Findings

Recent findings highlight the importance of structural modifications in enhancing biological activity:

- Isoxazole Modifications : Substituents on the isoxazole ring can significantly affect binding affinity and selectivity towards biological targets.

- Thiophene Interactions : The presence of sulfur in thiophene rings allows for unique interactions with proteins, potentially increasing therapeutic efficacy .

Scientific Research Applications

Chemical Properties and Structure

This compound has a molecular formula of and a molecular weight of approximately 284.36 g/mol. It features a dimethylisoxazole moiety, which is known for its role in biological activity, and a thiophenyl group that can enhance the compound's pharmacological profile.

Antidepressant Activity

Research indicates that compounds similar to 3-(3,5-Dimethylisoxazol-4-yl)-1-(4-(thiophen-3-ylmethyl)piperazin-1-yl)propan-1-one exhibit antidepressant properties. A study explored the synthesis of derivatives that engage with serotonin receptors, potentially leading to the development of new antidepressants .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects. Similar isoxazole derivatives have been investigated for their ability to protect neurons from damage in various neurodegenerative conditions. This is attributed to their interaction with specific neurotransmitter systems .

Anticancer Properties

Recent studies have shown that isoxazole-containing compounds can exhibit anticancer activities by inhibiting tumor growth and inducing apoptosis in cancer cells. The mechanism involves modulation of cell signaling pathways associated with cancer proliferation .

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit enzymes such as fatty acid amide hydrolase (FAAH), which plays a critical role in endocannabinoid metabolism. In vivo studies demonstrated significant binding affinity, indicating its potential as a therapeutic agent for conditions like anxiety and pain management .

Imaging Applications

Due to its structural characteristics, derivatives of this compound have been used in positron emission tomography (PET) imaging studies to visualize specific brain functions and disorders, providing insights into neurological diseases .

Case Studies

Chemical Reactions Analysis

Core Structural Components

-

Isoxazole ring : Typically synthesized via cyclization reactions involving ketones and hydroxylamine derivatives.

-

Piperazine moiety : Often introduced through nucleophilic substitution or alkylation reactions .

-

Thiophen-3-ylmethyl group : Likely appended via cross-coupling (e.g., Suzuki) or direct alkylation .

Formation of the Isoxazole Core

| Step | Reaction Type | Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| 1 | Cyclization | Ketone + hydroxylamine, acid catalyst | ~70% | |

| 2 | Alkylation | Dimethylation (e.g., methyl chloride, base) | ~85% |

Mechanism : Formation of the isoxazole ring occurs via condensation between a ketone and hydroxylamine, followed by methylation to introduce the 3,5-dimethyl substituents.

Piperazine Substitution

| Step | Reaction Type | Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| 1 | Alkylation | Thiophen-3-ylmethyl bromide, base (e.g., NaH) | ~75% | |

| 2 | Deprotection | Acidic conditions (e.g., HCl) | >90% |

Mechanism : The piperazine ring undergoes alkylation with thiophen-3-ylmethyl bromide, followed by deprotection of any protecting groups (e.g., Boc) .

Coupling Reactions

Mechanism : Thiophene groups are introduced via Suzuki coupling, while the propan-1-one moiety is linked to the piperazine via amide bond formation .

Comparative Analysis of Reaction Conditions

| Parameter | Isoxazole Formation | Piperazine Substitution | Coupling Reactions |

|---|---|---|---|

| Temperature | 60–80°C | 0–50°C | Room temp (Suzuki) |

| Solvent | DMF, THF | DMF, THF | DMSO, H2O |

| Catalyst | None | Base (e.g., NaH) | Pd (Suzuki) |

| Reaction Time | 2–4 hours | 1–2 hours | 12–24 hours |

Research Findings from Analogous Compounds

-

Isoxazole Derivatives : The 3,5-dimethylisoxazole moiety exhibits stability under acidic and basic conditions, enabling selective functionalization.

-

Piperazine Substituents : Thiophen-3-ylmethyl groups enhance lipophilicity, potentially improving bioavailability in drug candidates .

-

Amide Bond Formation : High yields (>85%) are achievable using coupling agents like HATU, though steric hindrance from bulky substituents may reduce efficiency .

Challenges and Considerations

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Based Derivatives

Piperazine is a common pharmacophore in bioactive molecules. The target compound shares structural motifs with several analogs:

Key Observations :

- Substituent Diversity : The target compound’s thiophene and isoxazole groups distinguish it from AP-238 (cinnamyl) and CIBA 1002-Go (pyrazole). These differences likely alter receptor affinity and pharmacokinetics.

- Molecular Weight : The target compound (~361.4 g/mol) falls within the range of CNS-active drugs (typically <500 g/mol), similar to AP-238 (~322.4 g/mol) .

- Synthetic Efficiency : Compounds 11a–11o () exhibit high yields (83–88%), suggesting robust synthetic routes for piperazine-thiazole-urea analogs .

Heterocyclic Systems and Physicochemical Properties

The isoxazole and thiophene moieties in the target compound contrast with thiazole () and triazole () systems in analogs:

Key Observations :

- Planarity: The isoxazole and thiazole systems (planar) may enhance stacking interactions with aromatic residues in target proteins compared to non-planar substituents.

- Metabolic Stability : Isoxazole’s resistance to oxidation could improve half-life relative to thiophene, which is prone to CYP450-mediated metabolism.

Crystallographic and Conformational Analysis

highlights the conformational flexibility of piperazine-thiazole hybrids. Compounds 4 and 5 adopt planar conformations with perpendicular fluorophenyl groups, suggesting that steric bulk (e.g., thiophen-3-ylmethyl in the target compound) may influence binding pocket accessibility .

Inferred Pharmacological Implications

- Antimicrobial Potential: Isoxazole derivatives are common in antibiotics (e.g., sulfisoxazole), hinting at possible antibacterial or antifungal applications.

Q & A

Q. What are the recommended synthetic routes for 3-(3,5-Dimethylisoxazol-4-yl)-1-(4-(thiophen-3-ylmethyl)piperazin-1-yl)propan-1-one, and how can purity be ensured?

Methodological Answer:

- Synthesis: Adapt multi-step organic reactions, such as coupling the isoxazole moiety to the piperazine-propanone backbone via nucleophilic substitution or condensation. For example, refluxing in ethanol with catalysts (e.g., sodium borohydride for ketone reduction, as seen in analogous piperazine derivatives) .

- Purification: Use column chromatography (silica gel) with gradient elution (e.g., DMF/EtOH mixtures) to isolate intermediates. Confirm purity via HPLC (>98%) and mass spectrometry .

- Validation: Cross-validate structural integrity using H/C NMR (e.g., verifying piperazine ring protons at δ 2.5–3.5 ppm and aromatic thiophene signals at δ 6.5–7.5 ppm) .

Q. Which analytical techniques are critical for characterizing this compound’s physicochemical properties?

Methodological Answer:

- Spectroscopy:

- Chromatography: Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity and stability .

- Thermal Analysis: Perform DSC/TGA to determine melting points and decomposition thresholds .

Advanced Research Questions

Q. How to design a pharmacological study to evaluate this compound’s bioactivity while minimizing confounding variables?

Methodological Answer:

- Experimental Design: Implement a randomized block design with split-plot arrangements (e.g., varying doses as main plots, cell lines/animal models as subplots) to control for inter-subject variability .

- Controls: Include positive controls (e.g., known kinase inhibitors if targeting enzymatic activity) and vehicle-only groups.

- Data Normalization: Use baseline-adjusted metrics (e.g., ΔIC values) to account for batch effects .

Q. How to resolve contradictions in stability data under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing: Conduct forced degradation studies (e.g., 40°C/75% RH for 6 months) and monitor via HPLC .

- pH-Dependent Analysis: Use buffer systems (pH 1–13) to identify degradation pathways (e.g., hydrolysis of the propan-1-one moiety in acidic conditions).

- Statistical Reconciliation: Apply ANOVA to compare degradation rates across conditions, identifying outliers through Tukey’s HSD test .

Q. What computational strategies can predict this compound’s metabolic fate and potential toxicity?

Methodological Answer:

Q. How to optimize synthetic yield when scaling up from milligram to gram quantities?

Methodological Answer:

- Process Variables: Optimize solvent polarity (e.g., switching from ethanol to DMF for better solubility) and catalyst loading (e.g., palladium for cross-coupling steps) .

- Reaction Monitoring: Use in-situ FTIR or UPLC-MS to track intermediate formation and adjust reaction time/temperature dynamically .

- DoE Approach: Apply a factorial design (e.g., 3 factors) to identify critical parameters (e.g., molar ratios, stirring rate) .

Q. How to assess environmental risks associated with this compound’s persistence in ecosystems?

Methodological Answer:

- Fate Studies: Measure abiotic degradation (hydrolysis, photolysis) and soil adsorption coefficients (K) using OECD Guideline 307 .

- Ecotoxicology: Conduct acute/chronic toxicity assays on Daphnia magna and algae (OECD 202/201) to derive PNEC values .

- Modeling: Use ECHA’s ChemProp to predict environmental distribution (air, water, soil) based on logP and vapor pressure .

Q. What strategies mitigate batch-to-batch variability in bioactivity assays?

Methodological Answer:

- Standardization: Pre-treat all batches with solid-phase extraction (SPE) to remove trace impurities .

- Cross-Validation: Compare IC values across multiple assays (e.g., enzymatic vs. cell-based) to identify assay-specific artifacts .

- Meta-Analysis: Pool data from independent replicates using random-effects models to quantify variability .

Data Contradiction Analysis

Q. How to address discrepancies between in vitro potency and in vivo efficacy?

Methodological Answer:

- Pharmacokinetic Profiling: Measure plasma protein binding, half-life, and tissue distribution in rodent models to identify bioavailability bottlenecks .

- Metabolite Interference: Use LC-HRMS to screen for active/inactive metabolites that may alter in vivo outcomes .

- Dose-Response Refinement: Apply Emax models to reconcile potency differences (e.g., non-linear bioavailability at higher doses) .

Q. What methodologies validate the compound’s selectivity across structurally similar targets (e.g., kinase isoforms)?

Methodological Answer:

- Panel Screening: Test against a broad target panel (e.g., Eurofins’ kinase profiler) to identify off-target interactions .

- Structural Docking: Use AutoDock Vina to compare binding poses with co-crystallized ligands, highlighting key residue interactions .

- Biophysical Validation: Perform SPR or ITC to quantify binding kinetics (K, k/k) for priority targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.